molecular formula C16H16ClN3O3 B4117048 3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID

3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID

Cat. No.: B4117048
M. Wt: 333.77 g/mol
InChI Key: QLSCPTZHXPFDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID is a synthetic compound characterized by the presence of a chlorophenyl group and a pyridinylmethyl group attached to an asparagine backbone

Properties

IUPAC Name

4-(4-chloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-11-4-6-12(7-5-11)20-15(21)9-14(16(22)23)19-10-13-3-1-2-8-18-13/h1-8,14,19H,9-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSCPTZHXPFDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID typically involves the reaction of 4-chlorophenylamine with 2-pyridinylmethylamine in the presence of asparagine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved are often complex and require detailed study to fully understand the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)carbamic acid 2-pyridinylmethyl ester
  • N-(4-chlorophenyl)-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Uniqueness

3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-[(4-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.